3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione
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Overview
Description
3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic compound with the molecular formula C9H15N3O2. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione involves several steps. One common method includes the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by exhaustive catalytic hydrogenation. This method is advantageous for producing large quantities of the compound. Industrial production methods often involve similar synthetic routes but are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: Research on derivatives of this compound has shown potential in developing new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,4-diones: These compounds share a similar core structure and have been studied for their biological activities.
Pyrrolidine-2-one: This compound is another derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure, which allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-(4-aminopiperidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H15N3O2/c10-6-1-3-12(4-2-6)7-5-8(13)11-9(7)14/h6-7H,1-5,10H2,(H,11,13,14) |
InChI Key |
QAWCPEBARSTQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2CC(=O)NC2=O |
Origin of Product |
United States |
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